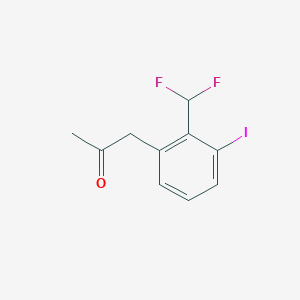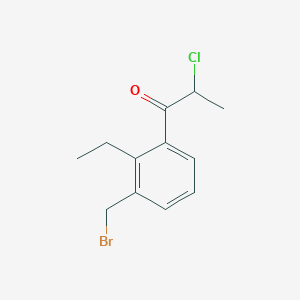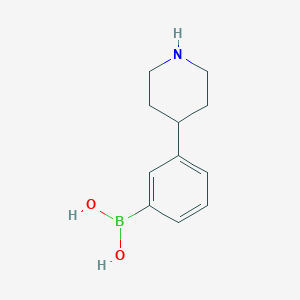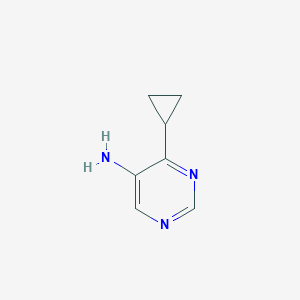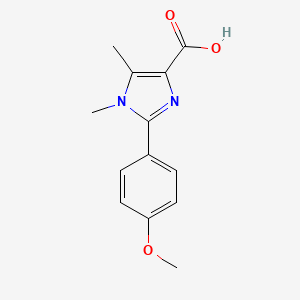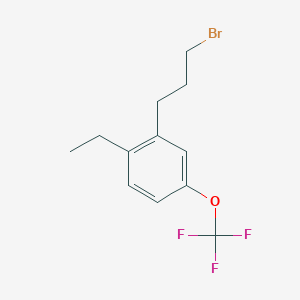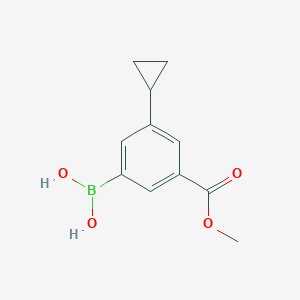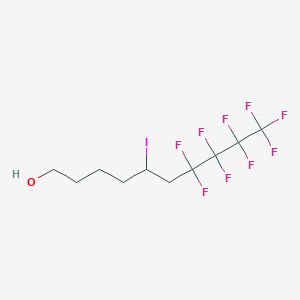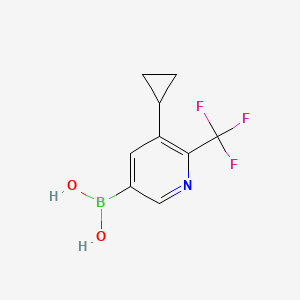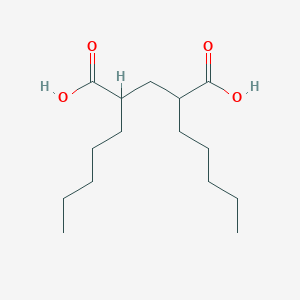
2,4-Dipentylpentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dipentylpentanedioic acid is an organic compound with the molecular formula C15H28O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dipentylpentanedioic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,4-pentanedione, followed by oxidation to introduce the carboxyl groups. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide, and the alkylation step may require the use of alkyl halides such as pentyl bromide.
Another method involves the use of Grignard reagents, where the Grignard reagent is reacted with a suitable ester or acid chloride to form the desired product. This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are used to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dipentylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The hydrogen atoms in the alkyl chains can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,4-Dipentylpentanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dipentylpentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The alkyl chains may interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethylpentanedioic acid
- 2,4-Diethylpentanedioic acid
- 2,4-Dipropylpentanedioic acid
Comparison
2,4-Dipentylpentanedioic acid is unique due to its longer alkyl chains compared to similar compounds like 2,4-Dimethylpentanedioic acid or 2,4-Diethylpentanedioic acid. The longer chains may result in different physical properties, such as solubility and melting point, and can influence the compound’s reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
101083-39-0 |
|---|---|
Formule moléculaire |
C15H28O4 |
Poids moléculaire |
272.38 g/mol |
Nom IUPAC |
2,4-dipentylpentanedioic acid |
InChI |
InChI=1S/C15H28O4/c1-3-5-7-9-12(14(16)17)11-13(15(18)19)10-8-6-4-2/h12-13H,3-11H2,1-2H3,(H,16,17)(H,18,19) |
Clé InChI |
QBFNRBYGUIAIBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC(CCCCC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)
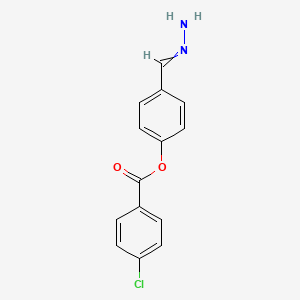
![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)
